

An In-Depth Technical Guide to (Rac)-Modipafant (CAS Number: 122956-68-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Modipafant

Cat. No.: B1677385

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Core Compound Information

(Rac)-Modipafant, also known as UK-74,505, is a potent, orally active, and selective antagonist of the platelet-activating factor (PAF) receptor.[1] It belongs to the 1,4-dihydropyridine class of compounds.[2] As a racemic mixture, it has been investigated for its potential therapeutic applications in conditions where PAF is a key mediator, such as inflammation and viral infections like dengue fever.[1][3]

Property	Value	Reference
CAS Number	122956-68-7	
Molecular Formula	C34H29CIN6O3	
Molecular Weight	605.09 g/mol	
Synonyms	UK-74,505	[1]
Mechanism of Action	Platelet-Activating Factor (PAF) Receptor Antagonist	[1]

Quantitative Biological Activity

(Rac)-Modipafant (UK-74,505) has demonstrated significant inhibitory activity against PAF-induced effects both in vitro and in vivo.

Table 1: In Vitro Activity of (Rac)-Modipafant (UK-74,505)

Assay	Species	IC50 (nM)	Conditions	Reference
PAF-Induced Platelet Aggregation	Rabbit	26.3 ± 0.88	0.25 min preincubation	[2]
1.12 ± 0.04	60 min preincubation	[2]		
[3H]PAF Binding	Rabbit Platelets	14.7 ± 2.6	No preincubation	[2]
Inhibition of Ca2+ elevation in neutrophils	Guinea Pig	1.0	[4]	
Inhibition of Ca2+ elevation in eosinophils	Guinea Pig	7.0	[4]	

Table 2: In Vivo Activity of (Rac)-Modipafant (UK-74,505)

Assay	Species	ED50	Route of Administration	Reference
Inhibition of PAF-Induced Hypotension	Rat	$35 \pm 5.8 \mu\text{g/kg}$	Intravenous	[2]
Inhibition of PAF-Induced Cutaneous Vascular Permeability	Guinea Pig	$0.37 \pm 0.08 \text{ mg/kg}$	Oral	[2]
Rat	$280 \pm 5 \mu\text{g/kg}$	Oral	[5]	
Inhibition of PAF-Induced Lethality	Mouse	$0.26 \pm 0.03 \text{ mg/kg (at 2h)}$	Oral	[2]
$1.33 \pm 0.19 \text{ mg/kg (at 8h)}$	Oral	[2]		

Pharmacokinetic Profile

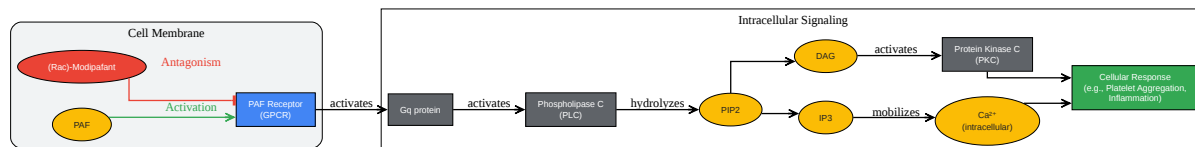
Pharmacokinetic studies of Modipafant have been conducted in several species, including rats, dogs, and humans.

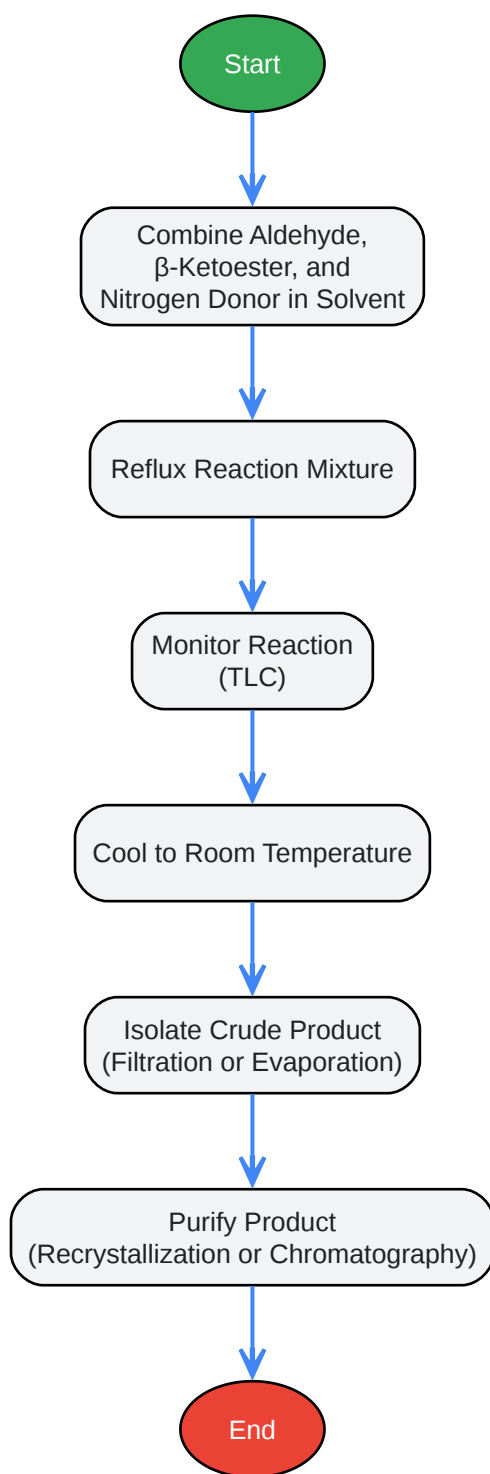
Table 3: Pharmacokinetic Parameters of Modipafant in Animals and Humans

Species	Dose	Route	Tmax (h)	t½ (h)	Bioavailability (%)	Clearance	Reference
Rat	1-12 mg/kg	Oral	-	1-3	27-67	5x greater in males	[1]
Dog	1-12 mg/kg	Oral	-	1-3	27-67	Decreases with increasing dose	[1]
Human	12.5-150 mg	Oral	~1	1-3	-	-	[1]

Signaling Pathway

(Rac)-Modipafant exerts its effect by blocking the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor initiates a cascade of intracellular signaling events.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to (Rac)-Modipafant (CAS Number: 122956-68-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677385#rac-modipafant-cas-number-122956-68-7-information]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com